

Fak-IN-6 Western blot protocol

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fak-IN-6

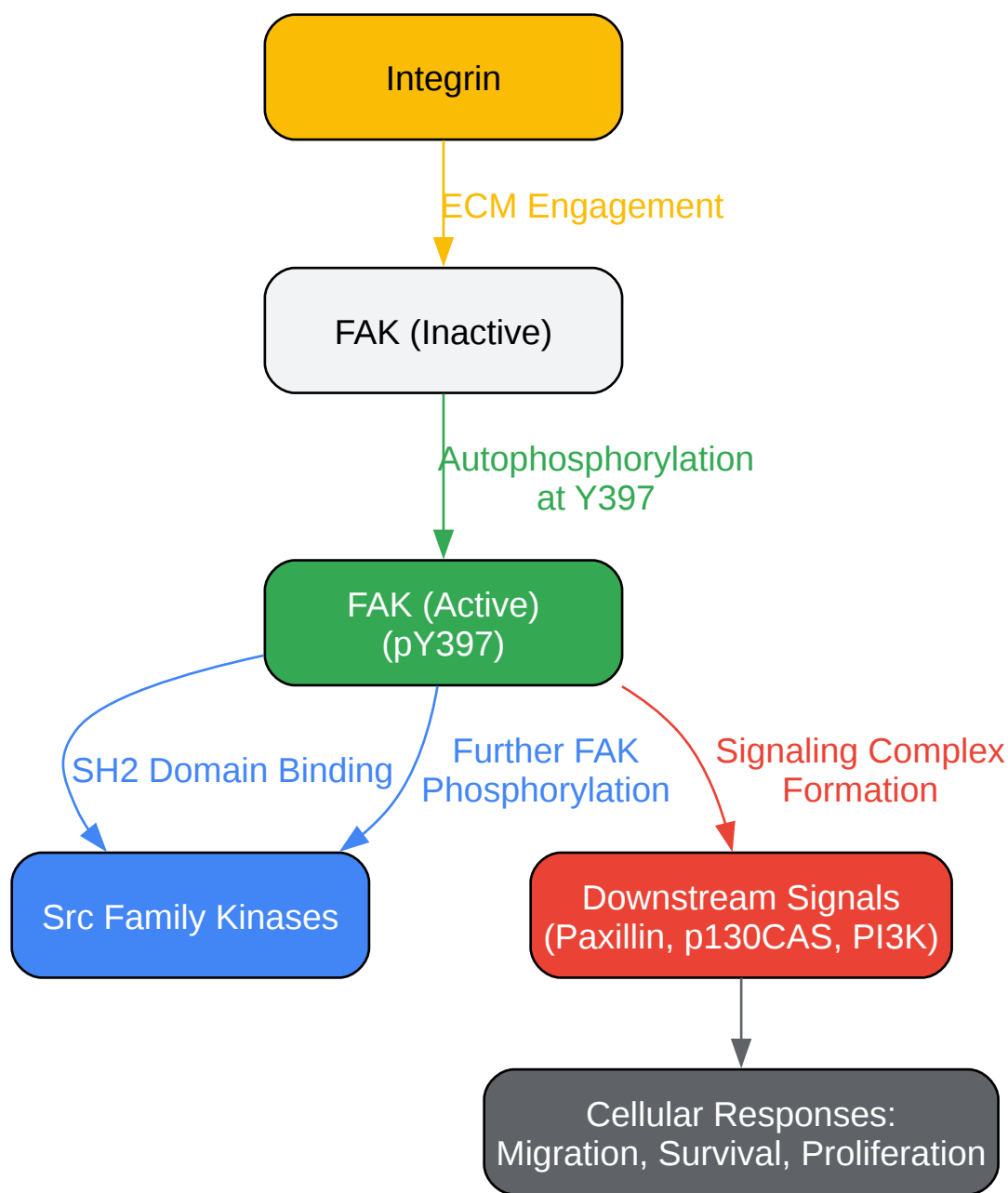
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FAK Signaling at a Glance

Focal Adhesion Kinase is a central regulator of cellular processes like adhesion, migration, and survival. Its function is heavily regulated by phosphorylation at specific sites, with **Tyrosine 397 (Y397)** being a critical autophosphorylation site [1] [2].

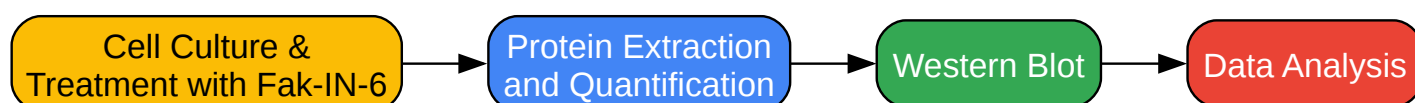
The diagram below illustrates the core FAK signaling pathway you would be investigating.



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Experimental Workflow for FAK Inhibition Studies

A typical workflow for evaluating a FAK inhibitor like **Fak-IN-6** involves the key stages shown below.



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Detailed Western Blot Protocol for FAK Analysis

Here is a generalized Western blot protocol that you can follow and adapt for your study of **Fak-IN-6**.

Sample Preparation

- **Cell Treatment:** Culture and treat your cells (e.g., cancer cell lines like SW620 or BT474 [1]) with **Fak-IN-6** at various concentrations and time points. Include a DMSO vehicle control.
- **Lysis:** Lyse cells on ice using a modified RIPA buffer [1] containing:
 - 150 mM NaCl
 - 50 mM Tris-HCl (pH 7.5)
 - 1% Triton X-100
 - 0.5% Sodium deoxycholate
 - 0.1% SDS
 - **Protease and Phosphatase Inhibitors** (e.g., 1 mM Na₃VO₄, 50 mM NaF) [1] [3].
- **Clarification:** Centrifuge lysates at ~11,000 rpm for 30 minutes at 4°C. Collect the supernatant [1].
- **Quantification:** Determine protein concentration using a standardized assay like Bradford or BCA.

Gel Electrophoresis and Transfer

- **Loading:** Load **20-30 µg** of total protein per lane onto an SDS-PAGE gel [1].
- **Separation:** Run the gel to separate proteins. FAK has an observed molecular weight of approximately **110-125 kDa** [4] [5].
- **Transfer:** Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

Immunoblotting

- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate membrane with primary antibodies diluted in blocking buffer overnight at 4°C. The table below lists common antibodies for FAK analysis.
- **Washing:** Wash membrane 3 times for 5-10 minutes each with TBST.

- **Secondary Antibody Incubation:** Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Develop the blot using a chemiluminescence substrate and image with a digital detection system.

Key Antibodies and Reagents

The following table summarizes critical reagents, including suggested working dilutions from manufacturers. You should titrate these for optimal results in your specific system [5].

Target	Antibody Clonality / Source	Suggested Dilution (Western Blot)	Purpose
Total FAK	Rabbit Polyclonal [4]	1:1,000 [4]	Loading control; total FAK levels.
Total FAK	Rabbit Polyclonal [5]	1:20,000 - 1:100,000 [5]	Loading control; total FAK levels.
Phospho-FAK (Y397)	Rabbit Polyclonal / Monoclonal [1] [2]	Use manufacturer's recommendation.	Measure of FAK activation.
β -Actin	Mouse Monoclonal [1]	Use manufacturer's recommendation.	Loading control.
Secondary Anti-Rabbit IgG (HRP)	Goat [3]	~1:3,000 - 1:30,000 [3]	Detect primary rabbit antibodies.

How to Proceed with Fak-IN-6

Since a specific protocol for **Fak-IN-6** is unavailable, I recommend the following steps to establish one:

- **Locate the Supplier's Data:** The most reliable starting point is the product datasheet or any published literature from the supplier of **Fak-IN-6**. This should provide information on solubility, stability, and suggested working concentrations.
- **Dose-Response and Time-Course:** Initially, treat cells with a range of **Fak-IN-6** concentrations (e.g., 0.1 μ M to 10 μ M) for different durations (e.g., 2, 6, 24 hours). This will help you determine the optimal

conditions for inhibiting FAK phosphorylation at Y397.

- **Include Positive Controls:** Using a well-characterized FAK inhibitor (like PF-573228 [1]) as a positive control in your initial experiments will help validate your protocol and the efficacy of **Fak-IN-6**.

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5. FAK antibody (12636-1-AP) [ptglab.com]

To cite this document: Smolecule. [Fak-IN-6 Western blot protocol]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b15502095#fak-in-6-western-blot-protocol>]

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